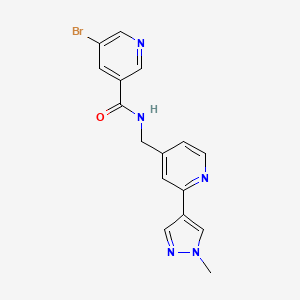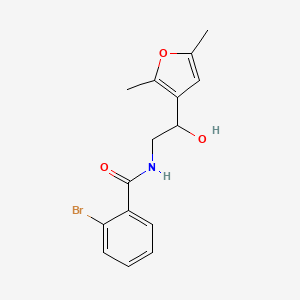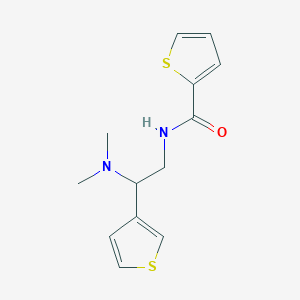
5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of nicotinamide derivatives involves complex reactions, including condensation and methylation. For example, Kabat, Pankiewicz, and Watanabe (1987) describe the synthesis of nicotinamide C-nucleosides, highlighting techniques that could be relevant for synthesizing the compound (Kabat, Pankiewicz, & Watanabe, 1987).
Molecular Structure Analysis
Research on the molecular structure of nicotinamide derivatives, such as the work by Necefoğlu et al. (2011), provides insights into the coordination geometry and intermolecular interactions, which are essential for understanding the structural characteristics of complex organic molecules (Necefoğlu, Özbek, Öztürk, Adıgüzel, & Hökelek, 2011).
Chemical Reactions and Properties
Chemical properties of nicotinamide derivatives often involve their reactivity and interaction with other molecules. For instance, Oppenheimer, Matsunaga, and Kam (1978) report on the synthesis of labeled pyridine heterocycles, suggesting methods that could be applicable for modifying the compound of interest to study its chemical behavior (Oppenheimer, Matsunaga, & Kam, 1978).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structure, are critical for their practical application. Studies like the one by Jethmalani et al. (1996) on related nicotinamide derivatives provide valuable data on these aspects, which could be inferred for the compound (Jethmalani, Camp, Soman, Hawley, Setliff, & Holt, 1996).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances and stability, are fundamental for understanding the compound's potential applications and safety. The work by Variya, Panchal, and Patel (2019) on pyrazolo[3,4-b]pyridine derivatives, for example, explores antibacterial and antioxidant activities, indicating the types of chemical properties that might be expected from the compound of interest (Variya, Panchal, & Patel, 2019).
科学的研究の応用
1. Synthesis of Nicotinamide Derivatives
A study by Kabat, Pankiewicz, and Watanabe (1987) described the synthesis of 5-beta-D-ribofuranosylnicotinamide and its N-methylpyridinium derivative, which are related to nicotinamide nucleoside. These compounds are synthesized through condensation and mesylation processes, demonstrating the chemical versatility and potential of nicotinamide derivatives in medicinal chemistry (Kabat, Pankiewicz, & Watanabe, 1987).
2. Coordination Chemistry
Research by Ahuja, Singh, and Rai (1975, 1978) explored the coordination compounds formed by interactions of mercury(II) halides and pseudohalides with nicotinamide and its derivatives. These studies highlight the potential of nicotinamide derivatives in forming complex structures with various metal ions, indicating their utility in coordination chemistry and materials science (Ahuja, Singh, & Rai, 1975), (Ahuja, Singh, & Rai, 1978).
3. Biological Utilization of Nicotinamide Derivatives
The study by Ellinger, Fraenkel, and Abdel Kader (1947) on the utilization of nicotinamide derivatives by mammals, insects, and bacteria provides insight into the biological relevance and metabolic pathways of these compounds. This research underscores the importance of nicotinamide derivatives in various biological systems (Ellinger, Fraenkel, & Abdel Kader, 1947).
4. Application in Synthetic Chemistry
Joshi et al. (2010) conducted synthetic and biological studies on fused pyrazoles and their derivatives, showcasing the application of nicotinamide derivatives in the synthesis of complex organic compounds with potential antimicrobial and antiviral properties (Joshi et al., 2010).
5. Photophysical Investigations
Stagni et al. (2008) reported on the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, involving derivatives of nicotinamide. This study provides valuable insights into the photophysical properties of these compounds, relevant in the fields of materials science and photonic applications (Stagni et al., 2008).
作用機序
Target of Action
Compounds containing similar structures, such as imidazole and pyrazole, have been known to interact with a variety of targets, includingNicotinamide phosphoribosyltransferase (NAMPT) and Colony Stimulating Factor-1 Receptor (CSF-1R) , which play pivotal roles in many biological processes including metabolism, aging, and immune response.
Mode of Action
For instance, activation of NAMPT, a key enzyme in the NAD+ salvage pathway, is an attractive therapeutic target for the treatment of a diverse array of diseases .
Biochemical Pathways
The compound likely affects the NAD+ salvage pathway , given the potential interaction with NAMPT. This pathway plays a crucial role in many biological processes, including metabolism and aging. Alterations in this pathway can have significant downstream effects, potentially influencing disease progression and treatment outcomes.
Pharmacokinetics
Compounds with similar structures, such as imidazole, are known to be highly soluble in water and other polar solvents , which could influence their bioavailability and distribution within the body.
Result of Action
Similar compounds have been shown to exhibit potent antileishmanial and antimalarial activities , suggesting that this compound may also have significant biological effects.
特性
IUPAC Name |
5-bromo-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-22-10-13(8-21-22)15-4-11(2-3-19-15)6-20-16(23)12-5-14(17)9-18-7-12/h2-5,7-10H,6H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIRSWKLXOPXSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2481285.png)
![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2481286.png)


![(Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2481291.png)
![1-[(4-Fluorophenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2481292.png)
![7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2481294.png)
![N-[(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2481295.png)


![5-[(1,3-Benzodioxol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2481300.png)


